1-(1-Benzylpyrrolidin-3-yl)ethanamine
Description
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOUNCMDFCYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-16-5 | |
| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanamine typically involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form N-benzylpyrrolidine. This intermediate is then subjected to reductive amination with acetaldehyde to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpyrrolidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)ethanamine as a Building Block
this compound serves as a building block in the synthesis of more complex molecules.
Neuropharmacology
Research suggests that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its mechanism of action may involve modulating neurotransmitter release and uptake, although specific pathways and molecular targets are still under investigation. Studies are ongoing regarding the interactions of this compound with various biological targets, with initial findings suggesting it may exhibit agonistic or antagonistic properties toward certain neurotransmitter receptors, influencing cellular signaling pathways and potentially leading to therapeutic applications.
Reactions
The compound can undergo various reactions:
- Oxidation Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
- Reduction Reduction can be achieved using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
- Substitution Substitution can be achieved using alkyl halides or acyl chlorides under basic conditions.
Uniqueness
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their differences:
Substituent Impact on Physicochemical Properties
- N-Alkylation vs.
- Aromatic Systems : Indole-containing analogs (e.g., 151410-15-0 ) introduce planar π systems, favoring interactions with aromatic residues in enzymes or receptors.
- Electron-Withdrawing Groups : The nitro group in 839709-98-7 decreases electron density, altering reactivity and stability compared to the electron-rich benzyl group in the target compound.
Pharmacological Implications
- Receptor Binding: The ethanamine group in this compound may act as a hydrogen-bond donor, critical for binding to amine receptors (e.g., serotonin or dopamine receptors).
- Metabolic Stability: The benzyl group’s lipophilicity may slow hepatic metabolism compared to polar analogs like (S)-(1-benzylpyrrolidin-3-yl)methanol , which could undergo rapid oxidation.
Biological Activity
1-(1-Benzylpyrrolidin-3-yl)ethanamine, a compound with the molecular formula C15H20N2 and a molecular weight of 204.31 g/mol, has garnered interest for its potential biological activities, particularly in neuropharmacology. This compound features a pyrrolidine ring substituted with a benzyl group and an ethanamine moiety, which may influence its interaction with various neurotransmitter systems.
Neurotransmitter Interactions
Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling. Initial studies suggest that it may modulate neurotransmitter release and uptake, potentially acting as an agonist or antagonist at certain receptors. Its interactions may have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
While specific mechanisms of action remain to be fully elucidated, the compound is thought to influence cholinergic pathways by affecting acetylcholine levels in the brain. This modulation could enhance cognitive functions or provide neuroprotective effects against neurodegeneration .
Case Studies and Experimental Data
Several studies have explored the pharmacological properties of compounds related to this compound. Below are notable findings from recent research:
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the benzyl group. The unique structure of this compound positions it as a candidate for further development in neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
